2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline
Description
Chemical Identity and Nomenclature
The chemical identity of 2-bromo-3-methoxy-4-(trifluoromethoxy)aniline is defined by its systematic IUPAC name, molecular formula, and structural descriptors. The compound’s nomenclature follows positional numbering rules for aromatic amines, with substituents prioritized according to their electronic and steric influences.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1805568-90-4 |
| Molecular Formula | C₈H₇BrF₃NO₂ |
| Molecular Weight | 286.0459 g/mol |
| SMILES Notation | COc1c(ccc(c1Br)N)OC(F)(F)F |
| MDL Number | MFCD28741747 |
The molecular structure features an aniline core substituted at the 2-position with bromine, the 3-position with a methoxy group, and the 4-position with a trifluoromethoxy group. This arrangement creates a sterically hindered environment while introducing both electron-withdrawing (Br, OCF₃) and electron-donating (OCH₃) effects.
Historical Development in Organofluorine Chemistry
Organofluorine chemistry, which began in the 19th century with the work of Alexander Borodin and Jean-Baptiste Dumas, laid the groundwork for synthesizing fluorinated aromatic compounds. Borodin’s 1862 demonstration of halogen exchange reactions marked an early milestone, enabling later innovations in fluorine substitution.
The trifluoromethoxy group (–OCF₃) in this compound emerged as a critical functional group in the 20th century, driven by industrial demand for thermally stable and chemically inert compounds. Post-World War II advancements in fluorination techniques, such as direct fluorination and halogen-exchange reactions, facilitated the synthesis of multi-substituted anilines like this compound. Its specific combination of substituents likely originated from pharmaceutical research in the late 20th century, where trifluoromethoxy groups were explored for their metabolic stability and lipophilicity.
Position Within Aniline Derivative Classifications
This compound belongs to three overlapping classes of aniline derivatives:
Halogenated Anilines
The bromine atom at the 2-position classifies it as a bromoaniline. Halogenation enhances electrophilic substitution reactivity and influences intermolecular interactions, making such compounds valuable intermediates in cross-coupling reactions.
Alkoxy-Substituted Anilines
The methoxy group at the 3-position donates electron density via resonance, moderating the electron-withdrawing effects of adjacent substituents. This balance is critical for tuning solubility and electronic properties in material science applications.
Fluorinated Anilines
The trifluoromethoxy group at the 4-position imparts high chemical stability and hydrophobicity, traits leveraged in agrochemical and pharmaceutical design. Compared to non-fluorinated analogs, this group resists enzymatic degradation, enhancing compound longevity in biological systems.
The interplay of these groups positions the compound as a versatile scaffold for synthesizing specialized materials, including liquid crystals and bioactive molecules.
Properties
IUPAC Name |
2-bromo-3-methoxy-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2/c1-14-7-5(15-8(10,11)12)3-2-4(13)6(7)9/h2-3H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUPLSMSSGITSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Methoxy-4-(trifluoromethoxy)aniline
A plausible route involves brominating 3-methoxy-4-(trifluoromethoxy)aniline. The methoxy group’s ortho/para-directing effect and the trifluoromethoxy group’s meta-directing influence theoretically favor bromination at position 2.
Procedure :
-
Substrate : 3-Methoxy-4-(trifluoromethoxy)aniline (synthesized via methods in).
-
Bromination : Use bromine (1.05 eq) and hydrogen peroxide (1.3 eq) in water with zirconium oxide beads as grinding media.
-
Conditions : 20°C, 6–8 h reaction time.
Challenges :
Optimization Data :
| Bromine (eq) | H₂O₂ (eq) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1.05 | 1.3 | 6 | 98.7 | 99.0 |
| 1.06 | 1.5 | 8 | 98.5 | 98.8 |
Sequential Functionalization via Nitro Intermediates
Synthesis of 3-Methoxy-4-(trifluoromethoxy)nitrobenzene
Starting from 4-fluoro-3-nitrobenzene, trifluoromethoxy and methoxy groups are introduced sequentially:
-
Trifluoromethoxylation :
-
Methoxy Introduction :
Procedure :
Nitro Reduction and Bromination
Reduce the nitro group to amine using sodium sulfide (Na₂S) in water, followed by bromination:
Reduction :
Bromination :
Regioselectivity Challenges and Directing Group Strategies
Amino Group Protection
Protecting the amino group as an acetanilide redirects bromination to the ortho position relative to the methoxy group:
-
Acetylation : Acetic anhydride, pyridine, rt, 2 h.
-
Bromination : N-bromosuccinimide (NBS, 1.1 eq), AIBN, CCl₄, reflux, 12 h.
-
Deprotection : HCl (6 M), reflux, 4 h.
Advantages :
Industrial-Scale Considerations and Waste Management
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or nitro compounds.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The methoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as iron (Fe) or tin (Sn) in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Nitroso- and nitro derivatives of the compound.
Reduction: Aniline derivatives with reduced bromine content.
Substitution: Derivatives with modified methoxy and trifluoromethoxy groups.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. The trifluoromethoxy group enhances the compound's biological activity and selectivity, making it valuable in drug design.
- Key Findings :
- Inhibition Studies : Research indicates that 2-bromo-3-methoxy-4-(trifluoromethoxy)aniline may inhibit certain enzymes involved in disease pathways, suggesting its potential as a therapeutic agent .
- Synthesis of β-Lactams : It has been employed in the synthesis of α-(trifluoromethyl)-β-lactams, which are crucial for developing antibiotics . This process utilizes palladium-catalyzed carbonylation to create diverse fluorinated compounds with high yields.
Agricultural Chemicals
In agrochemical formulations, this compound is used to develop herbicides and fungicides. Its fluorinated structure provides enhanced stability and effectiveness against pests while minimizing environmental impact.
- Applications :
Material Science
The compound finds applications in material science, particularly in developing advanced materials such as polymers and coatings. The incorporation of trifluoromethoxy groups into these materials can enhance their chemical resistance and durability.
- Research Insights :
Organic Chemistry Research
In organic synthesis, this compound serves as a versatile building block for creating new compounds through various reaction pathways.
Mechanism of Action
2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline is similar to other halogenated aniline derivatives, such as 2-chloro-3-methoxyaniline and 2-bromo-4-methoxyaniline. the presence of the trifluoromethoxy group imparts unique chemical and physical properties to the compound, making it distinct from its analogs. The trifluoromethoxy group enhances the compound's stability and reactivity, which can be advantageous in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly impact physical properties, reactivity, and applications. Below is a comparative analysis with key analogs:
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline | C₈H₇BrF₃NO₂ | 286.05 | Not explicitly listed | 2-Br, 3-OCH₃, 4-OCF₃ |
| 3-Bromo-4-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02 | 191602-54-7 | 3-Br, 4-OCF₃ |
| 2-Bromo-4-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02 | 175278-17-8 | 2-Br, 4-OCF₃ |
| 4-(Trifluoromethoxy)aniline | C₇H₆F₃NO | 177.12 | 461-82-5 | 4-OCF₃ |
| 3-Chloro-4-(trifluoromethoxy)aniline | C₇H₅ClF₃NO | 211.57 | 64628-73-5 | 3-Cl, 4-OCF₃ |
| 3-Bromo-4-(4-fluorophenoxy)aniline | C₁₂H₉BrFNO | 282.10 | 83660-64-4 | 3-Br, 4-(4-F-C₆H₄O) |
Key Observations :
Electronic Effects: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing the electron density of the aromatic ring and decreasing the basicity of the aniline NH₂ group. In contrast, the methoxy group (-OCH₃) is electron-donating, which partially counterbalances this effect in this compound . Bromine substituents enhance reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to non-halogenated analogs like 4-(trifluoromethoxy)aniline .
Solubility and Stability :
- Trifluoromethoxy-containing compounds generally exhibit lower solubility in polar solvents due to the hydrophobic -CF₃ moiety. For example, 4-(trifluoromethoxy)aniline has a density of 1.31 g/cm³ and a boiling point of 73–75°C at 10 mmHg, whereas brominated analogs like 2-Bromo-4-(trifluoromethoxy)aniline are typically solids at room temperature .
Biological Activity
2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline is an organic compound with significant potential in medicinal chemistry and materials science. This article explores its biological activity, including its interactions with biological targets, synthesis methods, and applications in various fields.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 256.02 g/mol. Its structure includes a bromo group, a methoxy group, and a trifluoromethoxy group attached to an aniline backbone. The presence of these functional groups enhances its chemical reactivity and potential therapeutic applications.
Interaction Studies
Research indicates that this compound exhibits binding affinity to various biological targets, particularly enzymes involved in disease pathways. For instance, preliminary studies suggest it may inhibit specific enzymatic activities relevant to cancer and inflammatory diseases.
Table 1: Biological Targets and Activities
| Biological Target | Activity | Reference |
|---|---|---|
| Enzymes | Inhibition of pathways related to cancer | |
| Cellular Uptake | Investigated for pharmacokinetics | |
| Antimicrobial | Potential activity against bacterial strains |
Case Studies
- Anticancer Activity : A study evaluated the compound's cytotoxic effects against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : In another investigation, the compound was tested for antibacterial activity against various Gram-positive and Gram-negative bacteria. The findings demonstrated moderate antibacterial effects, indicating its potential use in developing new antimicrobial agents .
Synthesis Methods
Several synthetic routes have been reported for producing this compound, which include:
- Nucleophilic Substitution : Utilizing brominated precursors with methoxy and trifluoromethoxy groups.
- Coupling Reactions : Employing coupling agents to facilitate the formation of the aniline structure.
These methods allow for the efficient production of the compound while maintaining high purity levels .
Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals targeting specific biological pathways, enhancing drug efficacy and selectivity .
- Agricultural Chemicals : The compound is used in formulating agrochemicals such as herbicides and fungicides, offering effective pest control solutions while minimizing environmental impact .
- Material Science : Its application extends to developing advanced materials like polymers and coatings that exhibit improved durability and chemical resistance .
Q & A
Q. Key Considerations :
- Monitor reaction conditions to avoid over-nitration or side reactions.
- Use protecting groups (e.g., acetylation) to enhance regioselectivity during nitration .
How do the substituents influence the compound’s directing effects in electrophilic substitution reactions?
Type: Advanced
Answer:
The trifluoromethoxy group (-OCF₃) is a strong para-directing group, surpassing even amides in directing power . However, steric hindrance from the adjacent methoxy (-OCH₃) and bromo (-Br) groups can alter reactivity:
- Para vs. Meta Preference : The trifluoromethoxy group directs incoming electrophiles para to itself, but steric clashes with the bulky bromo group may force substitution meta to other substituents .
- Experimental Design :
Example : Nitration of N-acetyl-3-(trifluoromethoxy)aniline yields 6-nitro derivatives (para to -OCF₃) with minor 4-nitro products due to steric effects .
What spectroscopic techniques are most effective for structural elucidation, and how are data discrepancies resolved?
Type: Basic/Advanced
Answer:
Primary Techniques :
Q. Addressing Discrepancies :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by complex coupling .
- X-ray Crystallography : Use SHELX software to determine crystal structures and validate substituent positions .
Case Study : Conflicting NMR data for -NH₂ protons may arise from hydrogen bonding; deuteration or low-temperature NMR can mitigate this .
How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
Type: Advanced
Answer:
Methodology :
DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
Docking Studies : Simulate interactions with catalysts (e.g., Pd for Suzuki coupling) to predict coupling efficiency.
Q. Applications :
- Predict regioselectivity in Buchwald-Hartwig aminations.
- Assess steric effects of -Br and -OCH₃ on catalytic cycles .
Validation : Compare computational results with experimental yields using controlled cross-coupling reactions .
What challenges arise in purifying this compound, and how are they addressed?
Type: Basic
Answer:
Challenges :
- High polarity due to -NH₂ and -OCF₃ groups complicates crystallization.
- Trace impurities from incomplete bromination.
Q. Solutions :
- Gradient Column Chromatography : Use silica gel with hexane/ethyl acetate gradients .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).
- HPLC : For high-purity requirements in pharmaceutical intermediates .
How does the trifluoromethoxy group impact the compound’s stability under acidic or basic conditions?
Type: Advanced
Answer:
- Acidic Conditions : The -OCF₃ group is hydrolytically stable, but the amine (-NH₂) may protonate, reducing reactivity .
- Basic Conditions : Risk of deprotonation at -NH₂, leading to side reactions (e.g., oxidation).
Q. Experimental Analysis :
- Perform stability studies at varying pH (1–14) and monitor degradation via LC-MS.
- Compare with analogs lacking -OCF₃ to isolate stability contributions .
What strategies enhance regioselective functionalization of the aniline ring?
Type: Advanced
Answer:
Protection/Deprotection : Acetylate -NH₂ to reduce its directing influence, favoring -OCF₃ para-directing effects .
Directed Ortho Metalation (DoM) : Use -Br as a directing group for lithiation and subsequent functionalization .
Catalytic Directing : Employ transition metals (e.g., Pd) to override inherent substituent effects .
Case Study : Nitration of protected intermediates (e.g., N-acetyl derivatives) improves para-selectivity by >90% .
What role does this compound play in pharmaceutical intermediate synthesis?
Type: Basic
Answer:
- Agrochemicals : Serve as a precursor for herbicides/pesticides due to halogen and trifluoromethoxy motifs .
- Drug Development : Act as a building block for kinase inhibitors or antimicrobial agents, leveraging its electron-deficient aromatic system .
Example : Derivatives of 4-(trifluoromethoxy)aniline are intermediates in riluzole (ALS drug) synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
